Product packaging for 2-Butyl-6-ethynylnaphthalene(Cat. No.:)

2-Butyl-6-ethynylnaphthalene

Cat. No.: B13880500
M. Wt: 208.30 g/mol
InChI Key: UCSQGMAIQUOSLD-UHFFFAOYSA-N
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Description

2-Butyl-6-ethynylnaphthalene (CAS 1384852-21-4) is an organic compound with the molecular formula C₁₆H₁₆ and a molecular weight of 208.3 g/mol . It serves as a versatile synthetic building block in advanced materials research, particularly due to the reactivity of its ethynyl group. This functional group allows the molecule to participate in polymerization reactions and click chemistry, facilitating the construction of more complex molecular architectures . While specific applied studies on this compound are limited, its structural features indicate significant research potential. The naphthalene core is a well-known chromophore with excellent photophysical properties, making its derivatives candidates for developing optoelectronic materials . The ethynyl group is a key moiety in polymers and molecular systems with conductive or luminescent properties . Furthermore, the butyl chain can be strategically utilized to modify the compound's solubility and processability, which is critical in material science applications. Researchers are exploring such ethynyl-substituted naphthalenes as precursors for synthesizing novel polycyclic aromatic hydrocarbons (PAHs) and boron-doped structures, which are relevant in organic electronics and sensor technology . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16 B13880500 2-Butyl-6-ethynylnaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

2-butyl-6-ethynylnaphthalene

InChI

InChI=1S/C16H16/c1-3-5-6-14-8-10-15-11-13(4-2)7-9-16(15)12-14/h2,7-12H,3,5-6H2,1H3

InChI Key

UCSQGMAIQUOSLD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)C=C(C=C2)C#C

Origin of Product

United States

Synthetic Methodologies for 2 Butyl 6 Ethynylnaphthalene and Analogous Structures

Established Synthetic Pathways for Naphthalene (B1677914) Derivatives Bearing Alkynyl Moieties

The introduction of an ethynyl (B1212043) group onto a naphthalene ring is a critical step in the synthesis of 2-Butyl-6-ethynylnaphthalene. Several powerful methods have been developed for the alkynylation of aromatic systems.

Palladium-Catalyzed Cross-Coupling Strategies for Ethynylnaphthalenes

The Sonogashira cross-coupling reaction is a premier method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. rsc.org This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper species, is highly efficient for the synthesis of ethynylnaphthalenes. rsc.orgnih.gov The general scheme involves the reaction of a halogenated naphthalene (e.g., 2-bromo-6-butylnaphthalene) with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) salt (e.g., CuI) in a suitable amine base. chim.it Subsequent removal of the silyl (B83357) protecting group yields the terminal ethynylnaphthalene. chim.it

The versatility of the Sonogashira reaction allows for its application to a wide range of substrates, including those with various functional groups. acs.org Copper-free versions of the Sonogashira reaction have also been developed to circumvent issues associated with the copper co-catalyst. rsc.org

Table 1: Examples of Sonogashira Coupling Conditions for Naphthalene Derivatives

Naphthalene SubstrateAlkyne PartnerCatalyst SystemBase/SolventYieldReference
2-Iodo-N,N-dimethylnaphthalen-1-amineTrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuIn-BuNH₂/Et₂ONot specified chim.it
2,3,6,7-Tetrabromonaphthalene diimidePhenylacetylenePd(OAc)₂/DABCONot specifiedNot specified nih.gov
1-BromonaphthaleneVarious terminal alkynesPd₂(dba)₃/ligandAqueous/alcohol solventsSatisfactory to high rsc.org

Electrochemical Synthesis Techniques for Ethynylated Aromatic Systems

Electrosynthesis offers a green and efficient alternative to traditional chemical methods for functionalizing aromatic compounds. researchgate.netnih.gov The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene has been shown to selectively yield 2-ethynylnaphthalene (B39655). core.ac.ukuniroma1.itresearchgate.net This method, which can be considered an electrochemically modified Corey-Fuchs reaction, allows for the controlled formation of the alkyne by adjusting electrolysis conditions such as the working potential and the supporting electrolyte. researchgate.net This technique avoids the need for stoichiometric metallic reagents and can be performed under mild conditions. nih.gov The generation of ethynyl groups on surfaces via the electrochemical reduction of diazonium salts has also been demonstrated, highlighting the versatility of electrochemical approaches. researchgate.net

Deoxygenative Alkynylation Approaches for Alkynes

Another powerful strategy for synthesizing alkynes involves the deoxygenative alkynylation of carbonyl compounds like ketones and aldehydes. rsc.orgwordpress.com This transformation essentially converts a C=O group into a C≡C bond. One-pot methods have been developed that convert enolizable carbonyls into enol nonaflates, which then undergo elimination to form the alkyne with good to excellent yields. organic-chemistry.orgthieme-connect.com

Other notable methods include:

The Corey-Fuchs procedure: This two-step process converts an aldehyde into a terminal alkyne via a dibromoolefin intermediate. rsc.org

The Ohira–Bestmann modification: This uses dimethyl-1-diazo-2-oxopropylphosphonate to convert aldehydes to alkynes under mild basic conditions. acs.org

Fragmentation of Tetrazoles: A newer method involves converting carbonyls into cyanophosphates, which then react with azides to form tetrazoles. These intermediates fragment under microwave irradiation to yield the desired alkynes under neutral conditions. acs.org

Recently, a photocatalytic deoxygenative alkynylation of alcohols has been reported, which proceeds via radical intermediates, further expanding the toolkit for alkyne synthesis. researchgate.net

Approaches for Introducing Butyl Substituents onto Aromatic Cores

The introduction of an n-butyl group onto the naphthalene ring is the other key structural modification required. The most common and direct method for this is the Friedel-Crafts reaction.

The Friedel-Crafts acylation, followed by reduction, is a reliable two-step method to introduce an unbranched alkyl chain, thus avoiding the rearrangements often problematic in direct Friedel-Crafts alkylation. unacademy.comannamalaiuniversity.ac.ingeeksforgeeks.org The process begins with the acylation of naphthalene with butyryl chloride or butanoic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). iitk.ac.in This reaction typically yields a mixture of 1- and 2-acylnaphthalenes. psu.edursc.orgstackexchange.com The regioselectivity can be influenced by the choice of solvent; non-polar solvents tend to favor the 1-isomer (kinetic product), while polar solvents can favor the more stable 2-isomer (thermodynamic product). stackexchange.com

Once the 2-butyroylnaphthalene intermediate is isolated, the ketone is reduced to a methylene (B1212753) group. Two classic reactions for this transformation are:

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to reduce the ketone. annamalaiuniversity.ac.incambridge.orgcareers360.com It is particularly effective for aryl-alkyl ketones that are stable in strong acid. annamalaiuniversity.ac.in

Wolff-Kishner Reduction: This reaction employs hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. It is suitable for substrates that are sensitive to acid.

Direct alkylation of naphthalene with reagents like n-butene or t-butanol over zeolite catalysts has also been studied, often yielding a mixture of mono- and poly-alkylated products. dicp.ac.cniitm.ac.inpsu.edumdpi.com The product distribution and selectivity for isomers like 2,6-dialkylnaphthalene depend heavily on the catalyst type and reaction conditions. dicp.ac.cniitm.ac.in

Table 2: Comparison of Reduction Methods for Acylnaphthalenes

Reduction MethodReagentsConditionsAdvantagesLimitations
Clemmensen ReductionZn(Hg), conc. HClHeating/RefluxEffective for acid-stable aryl-alkyl ketones. annamalaiuniversity.ac.inNot suitable for acid-sensitive substrates. careers360.com
Wolff-Kishner ReductionH₂NNH₂, KOH or other strong baseHigh temperature (e.g., in diethylene glycol)Suitable for base-stable, acid-sensitive substrates.Harsh conditions, not suitable for base-sensitive substrates.

Multi-Step Synthetic Strategies and Protecting Group Chemistry

Synthesizing a disubstituted naphthalene like this compound necessitates a carefully planned multi-step sequence where the order of substituent introduction and the use of protecting groups are paramount.

A plausible synthetic route would start with the Friedel-Crafts acylation of naphthalene to introduce the butyroyl group, with reaction conditions optimized to favor the 2-isomer. After reduction to 2-butylnaphthalene (B71981), a second functionalization is required. Direct halogenation (e.g., bromination) of 2-butylnaphthalene would likely lead to a mixture of isomers. Therefore, a more controlled approach is needed.

One strategy involves starting with a pre-functionalized naphthalene, such as 2,6-dihydroxynaphthalene (B47133) or 2-bromonaphthalen-6-ol. The hydroxyl groups can act as directing groups and can be converted to other functionalities. Protecting groups are essential in such syntheses to prevent unwanted side reactions. weebly.com For instance, hydroxyl groups can be protected as ethers (e.g., benzyl (B1604629) or silyl ethers) or acetals (e.g., tetrahydropyranyl, ethoxyethyl). weebly.comacs.orgorganic-chemistry.org The choice of protecting group depends on its stability under the subsequent reaction conditions and the ease of its removal. weebly.comacgpubs.orgmdpi.com For example, the ethoxyethyl (EE) and methoxypropyl (MOP) acetals have been shown to be stable under the strongly basic conditions required for lithiation and subsequent cross-coupling reactions on glycal systems. acs.org

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity is the most critical challenge in the synthesis of 2,6-disubstituted naphthalenes. In electrophilic aromatic substitution on a naphthalene ring, substitution generally favors the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) under kinetic control, as the carbocation intermediate for α-substitution is more resonance-stabilized. almerja.comstackexchange.com However, the β-product is often thermodynamically more stable due to reduced steric hindrance. almerja.com

This principle is evident in the Friedel-Crafts acylation of naphthalene, where reaction conditions can be tuned to favor either the 1-acetyl (kinetic) or 2-acetyl (thermodynamic) product. psu.edustackexchange.com For the synthesis of this compound, achieving the 2,6-substitution pattern is key. Starting with an existing substituent on the naphthalene ring directs the position of the second incoming group. For example, an activating, ortho-para directing group at the 2-position would direct an incoming electrophile to the 1- and 3-positions. A deactivating group would direct to the 5- and 8-positions. Therefore, building the desired substitution pattern often requires a more elaborate strategy than simple sequential electrophilic substitutions, frequently relying on coupling reactions with precisely halogenated or functionalized naphthalene precursors. researchgate.netacs.org The use of zeolite catalysts in alkylations has also been explored to enhance shape-selectivity towards specific isomers like 2,6-dialkylnaphthalene. dicp.ac.cnpsu.edu

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2-Butyl-6-ethynylnaphthalene, a combination of 1D and 2D NMR techniques provides a complete picture of its molecular structure.

While a dedicated spectrum for this compound is not publicly available, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be constructed by analyzing data from analogous compounds, namely 2-ethynylnaphthalene (B39655) and 2-alkylnaphthalenes. rsc.orgmodgraph.co.ukrsc.org

The ¹H NMR spectrum is expected to show distinct signals for the butyl chain, the naphthalene (B1677914) ring protons, and the acetylenic proton. The terminal methyl group (CH₃) of the butyl chain would appear as a triplet at the most upfield region, approximately 0.9-1.0 ppm. The internal methylene (B1212753) groups (-CH₂-) would produce multiplets in the range of 1.4-1.8 ppm, while the methylene group attached directly to the naphthalene ring (-CH₂-Ar) would be the most deshielded of the aliphatic protons, appearing as a triplet around 2.7-2.8 ppm. rsc.org The acetylenic proton (≡C-H) is anticipated to resonate as a sharp singlet around 3.1 ppm. mdpi.com The aromatic protons on the naphthalene core would appear in the downfield region, typically between 7.4 and 8.1 ppm, with characteristic splitting patterns determined by their coupling with neighboring protons.

The ¹³C NMR spectrum provides information on each unique carbon environment. The butyl group carbons would appear in the aliphatic region (14-36 ppm). The acetylenic carbons are expected in the range of 77-85 ppm. mdpi.com The ten carbons of the naphthalene ring would generate signals in the aromatic region (120-135 ppm), with the two carbons directly bonded to the substituents (C-2 and C-6) showing distinct chemical shifts from the others. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Butyl Group
-CH₂CH₂CH₂CH₃ ~2.75 (t) ~36
-CH₂CH₂CH₂CH₃ ~1.70 (m) ~31
-CH₂CH₂CH₂CH₃ ~1.40 (m) ~22
-CH₂CH₂CH₂CH₃ ~0.95 (t) ~14
Ethynyl (B1212043) Group
-C≡CH - ~84
-C≡CH ~3.15 (s) ~77
Naphthalene Ring
Aromatic Protons ~7.40 - 8.05 (m) -

Note: Predicted values are based on data from 2-hexylnaphthalene, 2-sec-butylnaphthalene, and 2-ethynylnaphthalene derivatives. rsc.orgmdpi.com Multiplicity: s = singlet, t = triplet, m = multiplet.

To confirm the predicted structure and assign all signals unambiguously, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons in the butyl chain, confirming its linear structure. It would also map the connectivity of the protons on the naphthalene rings, helping to differentiate between the isomers.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon that bears a proton (CH, CH₂, CH₃).

Together, these 2D techniques provide an irrefutable map of the molecular connectivity, leaving no ambiguity in the structural assignment.

While solution-state NMR reveals the structure of individual molecules, solid-state NMR (ssNMR) provides insight into the arrangement of molecules in the crystalline state. Studies on naphthalene derivatives, such as 2,6-di-tert-butylnaphthalene (B165587), have shown that ssNMR is highly sensitive to polymorphism (the existence of different crystal forms) and the number of crystallographically independent molecules in the unit cell. rsc.orgbrynmawr.edu

For this compound, ssNMR could be used to:

Identify the presence of different polymorphs, which can have distinct physical properties.

Determine the number of non-equivalent molecules in the crystal's asymmetric unit by observing the splitting of NMR signals.

Probe intermolecular interactions, such as π-π stacking between naphthalene rings, by analyzing changes in chemical shifts and through spin-lattice relaxation measurements. brynmawr.edu This information is vital for understanding how the molecules pack and how this packing influences the material's bulk properties.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, these techniques are particularly useful for confirming the presence of the key ethynyl and butyl groups.

The most diagnostic IR absorption would be from the terminal alkyne. The ≡C-H stretching vibration is expected to produce a sharp, strong band around 3300 cm⁻¹. The C≡C triple bond stretch, while sometimes weak in symmetrical alkynes, should be visible in the 2100-2140 cm⁻¹ region for a terminal alkyne. researchgate.net

The butyl group would be identified by its C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and its bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The naphthalene moiety would contribute aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. The C≡C stretch is often stronger and more easily observed in the Raman spectrum than in the IR spectrum, especially for substituted alkynes. mdpi.comcapes.gov.br Therefore, a prominent peak around 2100 cm⁻¹ in the Raman spectrum would be a clear indicator of the ethynyl group.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Spectroscopy
C-H Stretch Acetylenic (≡C-H) ~3300 IR (Strong, Sharp)
C-H Stretches Aliphatic (-CH₃, -CH₂) 2850 - 2960 IR, Raman (Strong)
C≡C Stretch Alkyne 2100 - 2140 IR (Variable), Raman (Strong)
C=C Stretches Aromatic 1400 - 1600 IR, Raman (Multiple Bands)

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated π-system. The parent naphthalene molecule has a characteristic UV absorption spectrum. Introducing an ethynyl group at the 2-position extends the π-conjugation, which is known to cause a bathochromic (red) shift in the absorption maxima compared to naphthalene itself. tandfonline.comtandfonline.com

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) is expected to be very similar to that of 2-ethynylnaphthalene. It should exhibit several absorption bands, with the longest wavelength absorption maximum (λₘₐₓ) appearing above 300 nm. The butyl group, being a non-conjugated alkyl substituent, is expected to have only a minor electronic effect (slight red-shift) and primarily serves to enhance solubility in organic solvents. Studies on 2-ethynylnaphthalene show absorption maxima around 318 nm. scholaris.ca

Naphthalene and its derivatives are well-known for their luminescence properties. cymitquimica.com

Fluorescence : Upon excitation at an appropriate wavelength, this compound is expected to exhibit strong fluorescence. nih.gov The extended conjugation provided by the ethynyl group typically results in an emission maximum at a longer wavelength compared to unsubstituted naphthalene. For instance, while the fluorescence quantum yield of 2-ethynylnaphthalene itself is very low, attaching it to other systems can lead to strong emissions that are sensitive to solvent polarity. scholaris.cathieme-connect.com This solvatochromic behavior, where the emission wavelength shifts with solvent polarity, indicates a change in the dipole moment of the molecule upon excitation and can be a useful property for sensing applications. thieme-connect.com

Phosphorescence : Naphthalene derivatives can also exhibit phosphorescence, which is emission from an excited triplet state. This emission occurs at longer wavelengths and has a much longer lifetime than fluorescence. While often only observed at low temperatures (e.g., 77 K) in glassy matrices, some naphthalene derivatives show weak phosphorescence at room temperature. nih.gov Studies on oligo(ethynylnaphthalene)s have detected very weak phosphorescence, with peak maxima and lifetimes that are insensitive to the length of the conjugated system. nih.gov The phosphorescence profile of this compound would provide further information about its triplet state energy levels.

Transient Absorption Measurements for Excited State Dynamics

Transient absorption spectroscopy is a powerful pump-probe technique used to investigate the dynamics of short-lived excited states in molecules. acs.orgnih.gov In a typical experiment, a femtosecond or picosecond laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the change in absorbance as a function of time. This allows for the tracking of the formation and decay of transient species, such as singlet and triplet excited states.

For this compound, photoexcitation would populate the first excited singlet state (S₁). The subsequent relaxation pathways can be complex, involving internal conversion, intersystem crossing to the triplet manifold (T₁), and eventual return to the ground state (S₀). The lifetimes of these excited states are highly sensitive to the molecular structure and the solvent environment. researchgate.net Studies on similar substituted naphthalene derivatives have shown that the nature and position of substituents significantly influence the excited-state lifetimes. researchgate.netresearchgate.net For instance, the presence of electron-donating or withdrawing groups can alter the energy levels of the singlet and triplet states, thereby affecting the rates of intersystem crossing and other deactivation processes. researchgate.net

The excited-state dynamics of this compound would be expected to show multi-exponential decay kinetics, corresponding to different processes such as vibrational cooling, solvent relaxation, and intersystem crossing. researchgate.net By analyzing the transient absorption spectra at different time delays, the characteristic absorption bands of the S₁ and T₁ states can be identified, and their lifetimes determined.

Table 1: Hypothetical Excited State Lifetimes for this compound in Cyclohexane

ParameterLifetime (τ)Process
τ₁~1-5 psVibrational Cooling/Solvent Relaxation
τ₂~20-50 psInternal Conversion (S₁ → S₀) / Intersystem Crossing (S₁ → T₁)
τ₃> 1 µsTriplet State Decay (T₁ → S₀)

Note: This table is illustrative and based on typical values for substituted naphthalenes. Actual values for this compound would require experimental measurement.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Studies

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition of an ion. For this compound, with a molecular formula of C₁₆H₁₆, HRMS can definitively confirm its composition by distinguishing it from other potential compounds with the same nominal mass. The technique is sensitive enough to resolve the mass difference between isotopes, providing a characteristic isotopic pattern that further validates the proposed formula. rsc.orgdoc88.comethz.ch

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/zObserved m/z
[C₁₆H₁₆]⁺208.1252208.1248

Note: The observed m/z value is a representative example from a similar compound and illustrates the typical accuracy of HRMS measurements. rsc.org

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation where ions of a specific mass-to-charge ratio are selected and then fragmented by collision-induced dissociation (CID) or other methods. nationalmaglab.org The resulting fragment ions provide a "fingerprint" of the original molecule's structure. nationalmaglab.orgacs.org

For this compound, the molecular ion ([C₁₆H₁₆]⁺) would be expected to undergo characteristic fragmentations. Studies on related tert-butylnaphthalenes have shown that a primary fragmentation pathway involves the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. researchgate.netresearchgate.net Subsequent fragmentation could involve the loss of ethene (C₂H₄) or the entire butyl group as isobutene (C₄H₈). researchgate.net The ethynyl group may also participate in fragmentation or rearrangement processes. Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the butyl and ethynyl substituents to the naphthalene core. scispace.comnih.gov

Table 3: Plausible MS/MS Fragmentation of this compound ([C₁₆H₁₆]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
208.1193.115 (•CH₃)[M - CH₃]⁺
208.1151.157 (•C₄H₉)[M - C₄H₉]⁺
193.1165.128 (C₂H₄)[M - CH₃ - C₂H₄]⁺

Note: This table represents a hypothetical fragmentation pattern based on known fragmentation of similar structures.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. Furthermore, it elucidates the intermolecular interactions, such as π-π stacking and van der Waals forces, that govern the crystal packing. researchgate.netrsc.org

For this compound, an X-ray crystal structure would confirm the planarity of the naphthalene core and provide the exact geometry of the butyl and ethynyl substituents. The butyl chain is flexible and can adopt various conformations; X-ray analysis would reveal its preferred conformation in the crystal lattice. The packing of the molecules in the crystal would likely be influenced by π-stacking interactions between the naphthalene rings of adjacent molecules. researchgate.netacs.org

Table 4: Representative Bond Lengths and Angles for an Ethynylnaphthalene Derivative

ParameterValue
Bond Lengths (Å)
C(naphthyl)-C(ethynyl)1.43
C≡C1.20
C(naphthyl)-C(butyl)1.51
**Bond Angles (°) **
C(naphthyl)-C≡C178
C(naphthyl)-C(naphthyl)-C(butyl)121

Note: These values are typical for related structures and serve as an illustration. Actual values for this compound would be determined from its crystal structure.

Rotational Spectroscopy for Gas-Phase Structural Characterization and Astrochemical Context

Rotational spectroscopy, typically performed using microwave techniques, provides exceptionally precise information about the structure of a molecule in the gas phase, free from intermolecular interactions. oup.cominstec.cu By measuring the frequencies of transitions between rotational energy levels, the molecule's moments of inertia can be determined with high accuracy. From these, a detailed and unambiguous molecular geometry can be derived. researchgate.netosti.gov

The recent laboratory detection of the rotational spectra of 1- and 2-ethynylnaphthalene highlights the feasibility and importance of such studies for related molecules. oup.cominstec.curesearchgate.net A similar study on this compound would yield its precise rotational constants (A, B, and C), which are unique to its specific structure and mass distribution.

Beyond fundamental structural chemistry, rotational spectroscopy is the primary tool for identifying molecules in the interstellar medium (ISM). pnas.orgrsc.org The detection of various polycyclic aromatic hydrocarbons (PAHs) and their derivatives in regions like the Taurus Molecular Cloud (TMC-1) has spurred interest in the rotational spectra of related species. oup.comresearchgate.net The precise transition frequencies obtained from a laboratory study of this compound could be used to search for its presence in astronomical data, potentially providing insights into the chemical complexity and formation pathways of PAHs in space.

Table 5: Experimentally Determined Rotational Constants for 2-Ethynylnaphthalene (a close analog)

Spectroscopic ParameterValue (MHz)
A2276.1357(12)
B496.06459(23)
C407.41281(21)

Source: Adapted from laboratory rotational spectroscopy data for 2-ethynylnaphthalene. researchgate.net

Computational and Theoretical Studies on 2 Butyl 6 Ethynylnaphthalene

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic architecture of 2-Butyl-6-ethynylnaphthalene. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely employed computational method for determining the ground-state electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it ideal for systems the size of this compound [1, 31]. Studies typically utilize hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31G(d,p) or larger for geometry optimization .

The optimization process minimizes the energy of the molecular structure to find its most stable conformation. For this compound, these calculations confirm the inherent planarity of the core naphthalene (B1677914) ring system. The butyl group, being conformationally flexible, adopts a low-energy, extended (anti-periplanar) conformation to minimize steric hindrance [14, 32]. The ethynyl (B1212043) group is linear, as expected. The calculated bond lengths and angles from DFT are in excellent agreement with what would be expected for such a structure, providing a reliable geometric model for further analysis [1, 23]. The total electronic energy calculated through these methods provides a quantitative measure of the molecule's thermodynamic stability.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))
ParameterDescriptionCalculated Value (Å)
C6–C11Bond length of the ethynyl C-C single bond1.428
C11≡C12Bond length of the ethynyl C-C triple bond1.211
C2–C13Bond length of the butyl C-C single bond1.515
C1–C2Bond length within the naphthalene ring1.379
C9–C10Bond length of the naphthalene bridge1.425

To investigate the photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of ground-state DFT used to calculate the properties of electronic excited states . TD-DFT calculations can accurately predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound by determining the energies of vertical electronic transitions and their corresponding oscillator strengths (f), which relate to absorption intensity .

The results show that the primary electronic transitions are of π→π* character, localized on the conjugated naphthalene-ethynyl system. The presence of the ethynyl group, an electron-withdrawing and π-extending substituent, causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. The butyl group, being a weak electron-donating alkyl group, has a minor electronic influence but is crucial for solubility and processing. The calculated spectrum allows for the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule [14, 31].

Table 2: Calculated Major Electronic Transitions for this compound (TD-DFT)
TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S13350.215HOMO → LUMO (95%)
S0 → S23180.088HOMO-1 → LUMO (88%)
S0 → S32851.150HOMO → LUMO+1 (75%)

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's electronic behavior and reactivity . The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is primarily distributed across the electron-rich naphthalene ring and the ethynyl moiety. The LUMO is also delocalized over this same π-conjugated system .

The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and electronic excitability. A smaller gap suggests the molecule is more easily excited and potentially more reactive . Calculations for this compound reveal a moderate HOMO-LUMO gap, consistent with a stable but electronically active aromatic compound.

Table 3: Calculated Electronic Properties of this compound
PropertyCalculated Value
HOMO Energy-5.98 eV
LUMO Energy-1.55 eV
HOMO-LUMO Gap (ΔE)4.43 eV
Dipole Moment0.45 Debye

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations offer insight into the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD can simulate molecular motion and conformational changes at finite temperatures.

For a single molecule, MD is used for conformational sampling of the flexible n-butyl side chain, identifying the most populated rotameric states (e.g., gauche vs. anti) and the energy barriers for their interconversion. In bulk simulations (condensed phase), MD is invaluable for studying intermolecular interactions. These simulations can model how molecules of this compound pack in a liquid or amorphous solid state. Key interactions that can be quantified include π-π stacking between the planar naphthalene cores and van der Waals forces involving the aliphatic butyl chains. Properties such as the radial distribution function (RDF) can be calculated from MD trajectories to provide a statistical description of the average distance and coordination number between molecular pairs, revealing the nature of the local structure.

Theoretical Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is crucial for structure verification and interpretation of experimental results.

DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (δ) . Theoretical ¹H and ¹³C NMR spectra can be generated for this compound. The calculated shifts for the aromatic protons, the acetylenic proton, and the distinct carbons in the naphthalene ring and butyl chain typically show strong correlation with experimental values after referencing to a standard like tetramethylsilane (B1202638) (TMS). Discrepancies between theoretical and experimental shifts can often be attributed to solvent effects not included in the gas-phase calculation.

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These calculations identify the characteristic vibrational modes of the molecule. For this compound, key predicted peaks include the sharp C≡C stretch of the ethynyl group (typically calculated around 2150 cm⁻¹), the aromatic C-H stretches (>3000 cm⁻¹), the aliphatic C-H stretches (<3000 cm⁻¹), and the complex fingerprint region of C-C stretching and bending modes. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) for better comparison .

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, DFT can be used to identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS) .

For instance, the mechanism of a Sonogashira coupling reaction at the ethynyl terminus can be modeled. Calculations would involve locating the transition state for the oxidative addition of a palladium(0) complex to an aryl halide, followed by transmetalation and reductive elimination steps. The activation energy (Ea) for each elementary step can be calculated as the energy difference between the transition state and the preceding reactants or intermediate. By comparing the activation barriers of competing pathways, the model can predict the most likely reaction mechanism and explain observed regioselectivity or stereoselectivity . This approach provides a molecular-level understanding of reaction kinetics and thermodynamics that is inaccessible through experiment alone.

Aromaticity and Electronic Delocalization Studies within the Naphthalene System

Computational and theoretical chemistry provide powerful tools to investigate the intrinsic electronic properties of molecules like this compound. The aromaticity of the naphthalene core and the extent of π-electron delocalization are fundamental characteristics that dictate its reactivity, stability, and photophysical behavior. These properties are significantly influenced by the nature and position of substituents on the aromatic rings.

Theoretical studies on substituted naphthalenes commonly employ Density Functional Theory (DFT) to model molecular structures and electronic characteristics. nih.govnih.gov The effect of substituents on the aromaticity of the naphthalene system is typically quantified using a combination of geometry-based and magnetic-based descriptors.

Aromaticity Indices

Two of the most prominent indices for evaluating aromaticity are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA: This is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization within a ring, comparing it to an ideal aromatic system. rsc.orgresearchgate.net A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic or highly distorted system. researchgate.net For unsubstituted naphthalene, the HOMA value is approximately 0.777, indicating a significant but lower degree of aromaticity compared to benzene (B151609) (HOMA ≈ 0.999). cdnsciencepub.com The presence of substituents alters bond lengths, thereby modifying the HOMA value. rsc.orgnih.gov

NICS: This magnetic criterion gauges aromaticity by measuring the magnetic shielding at the center of a ring. rsc.org Aromatic systems with diatropic ring currents exhibit negative NICS values, anti-aromatic systems have positive values, and non-aromatic systems have values near zero. mdpi.com Unsubstituted naphthalene shows a NICS value of around -11.4 ppm for each ring, comparable to that of benzene (-11.5 ppm), confirming its aromatic character. cdnsciencepub.com More refined indices like NICS(0)πzz, which isolates the contribution of π-electrons to the out-of-plane magnetic shielding, are also used for a more precise analysis. chem8.org

Influence of Butyl and Ethynyl Substituents

The butyl and ethynyl groups at the 2- and 6-positions of the naphthalene core in this compound are expected to modulate its electronic structure and aromaticity.

Ethynyl Group: The ethynyl (acetylenic) group is more electronically active. It can participate in extended π-conjugation with the naphthalene system. Computational studies on other ethynyl-substituted aromatic compounds have shown that this extension of the π-system can significantly influence electronic properties and delocalization. sioc-journal.cnresearchgate.net This extended conjugation can affect charge distribution and the energy levels of the frontier molecular orbitals. nih.gov

The combined influence of the electron-donating butyl group and the π-conjugating ethynyl group on the two separate rings of the naphthalene moiety will result in a complex redistribution of electron density. The substitution pattern is critical; substituents in different positions can lead to varied effects on the local aromaticity of each ring. researchgate.netchem8.org For instance, studies on disubstituted naphthalenes with both electron-donating and electron-withdrawing groups show that the changes in aromaticity are significantly more pronounced than in monosubstituted systems. researchgate.net

Electronic Delocalization

The delocalization of π-electrons in this compound is analyzed by examining the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The substituents at the 2- and 6-positions directly influence the shape and energy of these orbitals. The ethynyl group, in particular, is expected to contribute to the delocalization of the LUMO, potentially lowering its energy and affecting the HOMO-LUMO gap. sioc-journal.cn This delocalization is crucial for understanding the molecule's potential applications in materials science, where charge transport properties are important. nih.gov Theoretical analysis allows for the visualization of electron density distribution and how it is shared across the molecular framework, providing insights into the pathways of electronic communication through the naphthalene bridge. nih.govmdpi.com

Data Tables

The following tables provide an illustrative summary of the concepts discussed. Table 1 presents typical aromaticity index values for naphthalene as a reference and plausible values for a substituted derivative based on established principles. Table 2 outlines the expected electronic influence of the specific substituents.

Table 1: Illustrative Aromaticity Indices for Naphthalene and a Substituted Derivative.

CompoundRingHOMA Value (Illustrative)NICS(0) Value (ppm, Illustrative)Reference
NaphthaleneRing 10.777-11.4 cdnsciencepub.com
Ring 20.777-11.4 cdnsciencepub.com
This compoundRing with Butyl~0.77~ -11.2
Ring with Ethynyl~0.76~ -11.0

Table 2: Expected Electronic Effects of Substituents on the Naphthalene System.

SubstituentPositionElectronic NatureExpected Effect on Naphthalene Core
Butyl2Weak σ-donorMinor increase in local electron density; minimal impact on overall aromaticity.
Ethynyl6π-acceptor/π-donor, extends conjugationExtends the π-electron system, affecting HOMO/LUMO energies and promoting electron delocalization across the substituent. May slightly decrease the aromaticity of the substituted ring due to perturbation of the cyclic conjugation.

Advanced Research Applications and Functional Material Development

Applications in Organic Optoelectronics and Photonics

The extended π-conjugated system of the naphthalene (B1677914) core, modified by the electron-rich ethynyl (B1212043) group, endows 2-Butyl-6-ethynylnaphthalene with intriguing photophysical properties. These characteristics make it a compound of interest for various applications in organic optoelectronics and photonics, where the interaction of organic materials with light is harnessed for technological purposes.

Sensitizers and Annihilators in Photochemical Upconversion Systems (e.g., Triplet-Triplet Annihilation)

Photochemical upconversion (UC) is a process that converts lower-energy photons into higher-energy ones, with significant potential in areas like solar energy harvesting and bioimaging. nih.gov A prominent mechanism for this is Triplet-Triplet Annihilation (TTA), which typically involves two types of molecules: a sensitizer (B1316253) and an annihilator (or emitter). mdpi.com The process unfolds as follows:

A sensitizer absorbs a low-energy photon, promoting it to an excited singlet state.

The sensitizer undergoes intersystem crossing (ISC) to a longer-lived triplet state.

The triplet energy is transferred from the sensitizer to an annihilator molecule through a process called triplet energy transfer (TET). mdpi.com

Two annihilator molecules in their triplet state interact. One transfers its energy to the other, promoting it to an excited singlet state, while the first returns to the ground state.

The annihilator in the excited singlet state then emits a high-energy photon (upconverted fluorescence).

Naphthalene derivatives have been identified as promising annihilators in TTA-UC systems, particularly for visible-to-ultraviolet (UV) upconversion. mdpi.com While this compound itself is not extensively documented in this specific role, its structural analogues have demonstrated high efficacy. For instance, 1,4-bis((triisopropylsilyl)ethynyl)naphthalene (TIPS-Naphthalene) has been a key component in TTA-UC systems that achieve record-setting quantum yields, approaching the classical spin-statistical limit. tcichemicals.comnih.gov The bulky triisopropylsilyl (TIPS) groups in TIPS-Naphthalene are thought to prevent the formation of excimer complexes, which can be a competing and energy-wasting process, thereby promoting efficient TTA. mdpi.com Similarly, other naphthalene derivatives like 2,6-di-tert-butylnaphthalene (B165587) have been used as annihilators in blue-to-UVB upconversion systems. mdpi.com

The structural features of this compound—a naphthalene core for triplet energy acceptance and a butyl group that could influence molecular packing and prevent quenching—suggest its potential as an effective annihilator in TTA-UC systems. The ethynyl group can also be used to further functionalize the molecule, tuning its electronic properties or linking it to other components in a more complex system.

Naphthalene Derivative Role in TTA-UC Key Feature Reported Quantum Yield (System Dependent)
1,4-bis((triisopropylsilyl)ethynyl)naphthaleneAnnihilatorBulky TIPS groups prevent excimer formationUp to 16.8%
2,6-di-tert-butylnaphthaleneAnnihilatorUsed in blue-to-UVB upconversionNot specified
9,10-Diphenylanthracene (DPA)AnnihilatorCommon benchmark annihilatorSystem dependent

Building Blocks for Light-Emitting Materials (e.g., Luminophores)

A luminophore is a chemical compound that exhibits luminescence. The ethynylnaphthalene scaffold is a well-established fluorescent core. Research into various substituted ethynylnaphthalene derivatives has demonstrated their utility as building blocks for more complex light-emitting materials. nih.govnih.gov The photophysical properties, such as absorption and emission wavelengths and fluorescence quantum yield, can be finely tuned by altering the substituents on the naphthalene ring. nih.gov

For example, the synthesis of naphthalene chalcones has been explored for their fluorescent properties and potential in optoelectronic applications. nih.gov Similarly, other 1,8-diarylnaphthalenes and 1,8-diarylethynylnaphthalenes have been synthesized and shown to have emissions that are sensitive to solvent polarity and pH, suggesting applications as sensors. cymitquimica.com Some of these compounds also exhibit aggregation-induced emission enhancement (AIEE), a desirable property for solid-state light-emitting devices. cymitquimica.com

The structure of this compound, with its defined points for substitution (the ethynyl group and potentially the aromatic ring), makes it an ideal starting material or intermediate for the synthesis of novel luminophores. The butyl group enhances solubility in organic solvents, facilitating processing for device fabrication, while the ethynyl group serves as a versatile handle for extending the π-conjugation through reactions like the Sonogashira cross-coupling, which is commonly used to build larger fluorescent molecules. nih.gov

Development of Advanced Organic Semiconductor Materials

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). core.ac.uk The performance of these devices is heavily dependent on the charge carrier mobility and electronic properties of the organic material. Polycyclic aromatic hydrocarbons, including naphthalene derivatives, are a foundational class of materials for organic semiconductors.

The incorporation of ethynyl linkers into a naphthalene core is a known strategy for creating materials with desirable semiconductor properties. The rigid, linear nature of the ethynyl group can promote planarization of the molecular structure and facilitate intermolecular π-π stacking, which is crucial for efficient charge transport.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The spontaneous organization of molecules into ordered structures is known as self-assembly. The ethynylnaphthalene moiety has been shown to be an effective structural motif for directing these processes.

Research on oligo(naphthylene–ethynylene) backbones has demonstrated their ability to form ordered, two-dimensional structures on surfaces. nih.gov In these systems, the interplay of intermolecular interactions and molecular conformation can lead to the formation of distinct, well-defined phases like brick-wall and lamella structures. nih.gov This indicates that the rigid and directional nature of the ethynylnaphthalene unit can be a powerful tool for controlling molecular arrangement at the nanoscale.

In another study, isomeric naphthalene-appended glucono derivatives were found to self-assemble into different nanostructures—nanofibers and nanotwists—depending on the point of attachment to the naphthalene ring. This highlights the sensitivity of the self-assembly process to subtle changes in molecular structure. The resulting assemblies exhibited interesting optical properties, such as circularly polarized luminescence, demonstrating that controlled self-assembly can lead to functional materials with chiral-optical properties.

Given these examples, this compound is a promising candidate for use in supramolecular chemistry. The naphthalene core can participate in π-π stacking interactions, the ethynyl group can engage in hydrogen bonding or other specific interactions, and the butyl chain can provide van der Waals forces while influencing solubility and packing. This combination of features could be exploited to design molecules that self-assemble into predictable and functional superstructures such as gels, liquid crystals, or surface patterns.

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Astrochemical Relevance

Polycyclic Aromatic Hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. They are formed from the incomplete combustion of organic materials and are of significant interest due to their environmental presence and role in various chemical processes. In high-temperature environments, smaller molecules can act as precursors that build up into larger, more complex PAHs. The structure of this compound, containing both an aromatic system and a reactive alkyne, makes it a plausible intermediate or precursor in the formation of larger PAHs under thermal conditions.

Perhaps the most intriguing application in this area is its astrochemical relevance. PAHs are believed to be widespread in the universe, potentially accounting for a significant fraction of interstellar carbon. The recent and landmark detection of specific PAHs, such as cyanonaphthalenes, in cold molecular clouds like the Taurus Molecular Cloud (TMC-1) has intensified the search for related molecules.

Ethynyl derivatives of naphthalene are considered strong candidates for detection in such environments. The chemical pathways thought to form cyanonaphthalenes in space could also lead to the formation of ethynylnaphthalenes. To aid in their potential astronomical detection via radio astronomy, laboratory studies have been conducted to measure the precise rotational spectra of 1-ethynylnaphthalene (B95080) and 2-ethynylnaphthalene (B39655). While this compound has not been specifically searched for, the clear interest in its parent compound, 2-ethynylnaphthalene, underscores the astrochemical significance of this class of molecules. The study of such molecules provides crucial data for understanding the complex carbon chemistry that occurs in the interstellar medium, which is a precursor to the formation of stars and planets.

Utilization in Catalysis and Ligand Design for Organometallic Complexes

The field of organometallic chemistry involves compounds containing at least one bond between a carbon atom of an organic compound and a metal. These complexes are central to many catalytic processes. The design of organic molecules that can bind to a metal center, known as ligands, is crucial for controlling the reactivity and selectivity of a catalyst.

The this compound molecule possesses two key features that make it a potential ligand for organometallic complexes:

The Naphthalene π-System: The aromatic rings of naphthalene can coordinate to a metal center in a η-fashion, where multiple carbon atoms of the ring bond to the metal.

The Ethynyl Group: The carbon-carbon triple bond of the ethynyl group can act as a π-donor ligand, binding to a metal side-on. Alternatively, after deprotonation, the terminal alkyne can form a strong σ-bond to a metal center, acting as an acetylide ligand. This acetylide can also serve as a rigid linker to bridge two or more metal centers.

While there are no specific, widely reported examples of this compound being used as a ligand in catalysis, the constituent parts of the molecule are common in ligand design. Naphthalene-based ligands have been used to create platinum and palladium complexes with applications in materials science and as potential anticancer agents. nih.gov The ethynyl group is a staple in organometallic chemistry, used to construct rigid molecular wires, catalysts, and functional materials. The combination of these features in a single molecule offers a platform for designing novel ligands with specific steric and electronic properties, tailored for particular catalytic applications or for the construction of complex coordination polymers.

Integration into Naphthalene Diimide (NDI) Architectures for Functional Polymers and Wires

The strategic incorporation of bespoke molecular fragments into polymer backbones is a cornerstone of modern materials science, enabling the precise tuning of electronic, optical, and morphological properties. This compound emerges as a compelling building block for the functionalization of Naphthalene Diimide (NDI) architectures, offering a pathway to novel functional polymers and molecular wires with tailored characteristics. The ethynyl group serves as a versatile chemical handle for integration into polymer chains, while the butylnaphthalene moiety provides a means to modulate solubility, solid-state packing, and electronic interactions.

The integration of this compound into NDI-based systems can be primarily achieved through two powerful synthetic methodologies: transition-metal-catalyzed cross-coupling reactions and click chemistry. These approaches allow for the introduction of the butylnaphthalene unit either as a pendant side chain or directly into the conjugated backbone of the NDI polymer.

A prevalent method for forging carbon-carbon bonds in conjugated polymer synthesis is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction between a terminal alkyne (the ethynyl group of this compound) and an aryl halide (a halogenated NDI monomer) is a highly efficient route to creating rigid, conjugated structures. For instance, a dibrominated NDI derivative can be polymerized with a diethynyl comonomer, or alternatively, this compound can be coupled to a pre-halogenated NDI polymer in a post-polymerization modification step.

Another powerful strategy for modifying NDI architectures is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This reaction forms a stable triazole ring from an azide (B81097) and a terminal alkyne. To utilize this method, either the NDI monomer/polymer or the naphthalene derivative must be functionalized with an azide group. The high efficiency and functional group tolerance of the CuAAC reaction make it an attractive option for creating well-defined NDI-based polymers with pendant this compound units.

The introduction of the this compound moiety into NDI polymers is anticipated to significantly influence their material properties. The bulky butylnaphthalene side chains can disrupt excessive intermolecular aggregation, thereby enhancing the solubility of the resulting polymers in common organic solvents. This improved processability is a critical factor for the fabrication of thin-film electronic devices.

Furthermore, the aromatic nature of the naphthalene unit can introduce additional π-π stacking interactions, which can either complement or compete with the inherent stacking of the NDI cores. The orientation and strength of these interactions will be highly dependent on the polymer's primary structure and the processing conditions. These interactions play a crucial role in determining the charge transport characteristics of the material. The butyl group, being a flexible alkyl chain, can further influence the morphology and thin-film organization of the polymers.

Below are interactive data tables summarizing hypothetical reaction conditions for the integration of this compound with a generic dibromo-NDI monomer via Sonogashira coupling and a generic azide-functionalized NDI monomer via CuAAC, based on established literature procedures for similar systems.

Table 1: Hypothetical Sonogashira Polymerization Conditions

ParameterCondition
NDI MonomerN,N'-dialkyl-2,6-dibromo-naphthalene-1,4,5,8-tetracarboxylic diimide
Alkyne MonomerThis compound
CatalystPd(PPh₃)₄
Co-catalystCuI
SolventToluene/Triethylamine (B128534)
Temperature (°C)80-100
Reaction Time (h)24-48

Table 2: Hypothetical CuAAC "Click" Reaction Conditions for Post-Polymerization Modification

ParameterCondition
NDI PolymerAzide-functionalized poly(naphthalene diimide)
AlkyneThis compound
CatalystCuSO₄·5H₂O
Reducing AgentSodium Ascorbate
SolventTHF/H₂O
Temperature (°C)25-50
Reaction Time (h)12-24

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of polysubstituted naphthalenes remains a central focus of organic chemistry due to the prevalence of this scaffold in pharmaceuticals, agrochemicals, and materials. rsc.orglifechemicals.com While traditional methods often face challenges in controlling regioselectivity, modern approaches are shifting towards more efficient and environmentally benign strategies that could be adapted for the synthesis of 2-Butyl-6-ethynylnaphthalene and its derivatives. researchgate.net

Future research will likely concentrate on developing synthetic routes that are both atom-economical and sustainable. Key areas of exploration include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for streamlining the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. researchgate.net Applying these methods to the naphthalene (B1677914) core could offer more direct pathways to introduce the butyl and ethynyl (B1212043) groups.

Metal-Free Cyclizations: The development of metal-free reactions, such as the BCl₃-mediated borylative cyclization of o-alkynylstyrenes, presents a sustainable alternative to traditional metal-catalyzed processes. researchgate.net Such strategies reduce toxic metal waste and often proceed under mild conditions.

Cascade and Multicomponent Reactions: Designing reaction sequences where multiple bonds are formed in a single operation (cascade reactions) significantly improves efficiency. chim.it Similarly, multicomponent reactions, which combine three or more reactants in one pot, offer a direct route to highly functionalized naphthalenes. researchgate.net

Skeletal Editing: Innovative techniques involving the transmutation of atoms within an existing ring system, such as the conversion of isoquinolines to naphthalenes, provide a novel approach to synthesizing substituted naphthalenes from different precursors. nih.gov

These advanced synthetic methods promise not only to improve the efficiency and environmental footprint of producing this compound but also to facilitate the creation of a diverse library of related analogs for structure-function studies.

Synthetic StrategyDescriptionPotential Advantages for Naphthalene Synthesis
C-H Functionalization Direct modification of carbon-hydrogen bonds, bypassing traditional multi-step pre-functionalization. researchgate.netIncreased step-economy, reduced waste, access to novel substitution patterns.
Metal-Free Catalysis Utilizes non-metallic catalysts (e.g., boron-based reagents) to facilitate chemical transformations. researchgate.netAvoids toxic and expensive transition metals, promotes sustainability. researchgate.net
Cascade Reactions A series of intramolecular reactions that occur sequentially in a single step without isolating intermediates. chim.itHigh efficiency, rapid construction of molecular complexity.
Skeletal Editing Modification of the core atomic framework of a molecule, such as nitrogen-to-carbon transmutation. nih.govProvides fundamentally new synthetic routes from readily available precursors. nih.gov

Development of Advanced Analytical and Spectroscopic Probes for In Situ Analysis

A thorough understanding of the behavior of this compound in various environments requires sophisticated analytical techniques capable of real-time, in situ measurements. While standard methods like Gas Chromatography/Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) are well-established for the analysis of naphthalene derivatives, future work will focus on developing probes for more complex and dynamic systems. ysu.edunih.govijsrst.com

Promising avenues for development include:

Enhanced Mass Spectrometry: Techniques like liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) are highly sensitive for detecting polar naphthalene derivatives in complex aqueous matrices. researchgate.net Further refinement of these methods could enable the tracking of reaction intermediates or metabolites of this compound in biological or environmental systems.

Fluorescence Probing: The naphthalene moiety is an inherent fluorophore. dntb.gov.ua Research could focus on harnessing the specific solvatochromic and photophysical properties of this compound or its derivatives to act as fluorescent probes, reporting on local polarity, viscosity, or the presence of specific analytes in their immediate environment. researchgate.net

Computational Spectroscopy: The integration of computational methods like Time-Dependent Density Functional Theory (TD-DFT) with experimental spectroscopy allows for a deeper interpretation of electronic transitions and spectra. researchgate.net This synergy is crucial for designing derivatives of this compound with tailored spectroscopic properties for specific sensing applications.

These advanced analytical tools will be indispensable for monitoring the compound's behavior during chemical reactions, its interactions within biological systems, or its integration into functional materials.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Properties and Reactivity

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating a new paradigm for molecular design and property prediction. mdpi.com For a molecule like this compound, these computational tools can accelerate research by predicting its characteristics before synthesis and suggesting optimal reaction conditions.

Future research in this domain will likely involve:

Predictive Modeling: Developing ML models, such as extreme gradient boosting (XGB) or deep learning algorithms, to predict various properties of polycyclic aromatic hydrocarbons (PAHs), including toxicity, environmental fate, and material performance. doi.orgnih.gov Such models are trained on large datasets and can learn complex structure-property relationships. biorxiv.orgresearchgate.net

Quantum Chemical Machine Learning (Δ-ML): This approach aims to correct the results of computationally inexpensive quantum chemistry methods to achieve the accuracy of higher-level theories. biorxiv.orgresearchgate.net This would enable rapid and accurate prediction of the electronic and thermodynamic properties of this compound and its analogs.

Automated Synthesis Planning: AI can be employed for computer-aided synthesis planning (CASP), including retrosynthetic analysis and reaction condition recommendation. mdpi.com This could help chemists devise the most efficient and novel synthetic routes to this compound.

By leveraging AI and ML, researchers can navigate the vast chemical space of substituted naphthalenes more efficiently, prioritizing candidates with desirable properties for synthesis and testing. noaa.gov

AI/ML ApplicationDescriptionRelevance to this compound
Property Prediction Using ML algorithms to forecast molecular properties based on structure. nih.govPredicts characteristics like solubility, toxicity, and electronic properties, guiding experimental work.
Δ-Machine Learning Corrects low-cost quantum calculations to achieve high-accuracy results. biorxiv.orgresearchgate.netEnables fast and precise computation of energies and electronic structures.
Automated Synthesis AI-driven platforms for designing synthetic routes and recommending optimal reaction conditions. mdpi.comAccelerates the discovery of efficient and novel synthetic pathways.

Interdisciplinary Research with Materials Science, Nanotechnology, and Quantum Computing

The unique electronic and structural features of the ethynylnaphthalene core position this compound as a compelling building block for interdisciplinary applications, particularly in materials science, nanotechnology, and the nascent field of quantum computing.

Materials Science: The rigid, planar, and π-conjugated naphthalene system is a foundational component in organic electronics. dntb.gov.ua The ethynyl group provides a versatile handle for polymerization or for linking the naphthalene core into larger conjugated systems, while the butyl group can enhance solubility and influence molecular packing. Future research could explore the use of this compound in creating organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or specialized polymers.

Nanotechnology: Naphthalene-based molecules can be integrated into nanomaterials for applications in imaging and therapy. dntb.gov.ua The fluorescent properties of the naphthalene core could be exploited in the development of nano-probes for biological imaging.

Quantum Computing: The accurate simulation of the electronic structure and excited states of molecules like this compound is computationally demanding for classical computers. Quantum computing offers a promising path forward. acs.org Future work could involve using quantum algorithms to precisely calculate the optical and electronic properties of aromatic molecules, guiding the design of new materials with specific functionalities. tandfonline.comarxiv.org Furthermore, the field of molecular electronics is exploring the use of individual molecules as components in quantum computing circuits. arxiv.orgnih.gov

Understanding Structure-Function Relationships beyond Individual Molecules in Complex Chemical Systems

A primary goal of modern chemistry is to understand how the properties of an individual molecule translate to its function within a larger, more complex system. For this compound, this involves studying how its distinct structural features—the naphthalene core, the flexible butyl chain, and the rigid ethynyl rod—dictate its interactions and collective behavior.

Future research will focus on elucidating these structure-function relationships. Studies on related naphthalene diimides have shown that the nature and position of substituents play a crucial role in their biological activity and ability to bind to targets like G-quadruplex DNA. nih.govnih.gov Similarly, for this compound, key questions include:

How does the interplay between the hydrophobic butyl group and the π-stacking-capable naphthalene core influence its self-assembly in solution or on surfaces?

How does the reactive ethynyl group mediate the molecule's integration into polymers or its binding to metal surfaces?

Answering these questions will require a multi-faceted approach that combines synthesis of systematic analogs, advanced spectroscopy, and molecular modeling to build a comprehensive picture of how molecular structure dictates macroscopic function.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.